5-Ethynyl-3-methylpyridine-2-carboxylic acid
Description
5-Ethynyl-3-methylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 5-position and a methyl group at the 3-position of the pyridine ring, along with a carboxylic acid group at the 2-position .
Properties
IUPAC Name |
5-ethynyl-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-7-4-6(2)8(9(11)12)10-5-7/h1,4-5H,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFFZRHXZSPCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production methods for 5-Ethynyl-3-methylpyridine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-3-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Halogenated pyridines, substituted pyridines.
Scientific Research Applications
5-Ethynyl-3-methylpyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 5-Ethynyl-3-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyridine-3-carboxylic acid: Similar structure but lacks the ethynyl group.
3-Ethynylpyridine-2-carboxylic acid: Similar structure but with the ethynyl group at a different position.
2-Methylpyridine-3-carboxylic acid: Similar structure but with the methyl group at a different position.
Uniqueness
5-Ethynyl-3-methylpyridine-2-carboxylic acid is unique due to the presence of both the ethynyl and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these groups allows for unique interactions with molecular targets, making it a valuable compound in various research applications .
Biological Activity
5-Ethynyl-3-methylpyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of an ethynyl group and a carboxylic acid functional group attached to a pyridine ring. Its molecular formula is and it has a molecular weight of approximately 135.16 g/mol. The compound's structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, it has been studied as a potential inhibitor of bacterial zinc metalloenzymes, which play vital roles in bacterial survival and virulence .
- Receptor Modulation : The ethynyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins, influencing various biochemical pathways .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. Studies suggest that it may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes .
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms involve the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies
- Inhibition of Lipid A Biosynthesis : A study highlighted the compound's potential as an inhibitor of lipid A biosynthesis in Gram-negative bacteria, specifically targeting the LpxC metalloenzyme. This inhibition leads to increased cell membrane permeability and ultimately cell death .
- Anticancer Efficacy : Another investigation demonstrated that this compound effectively reduced tumor size in xenograft models by promoting apoptosis through mitochondrial pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methylpyridine-3-carboxylic acid | Lacks ethynyl group | Moderate antimicrobial |
| 3-Ethynylpyridine-2-carboxylic acid | Ethynyl group at different position | Similar anticancer properties |
| 2-Methylpyridine-3-carboxylic acid | Methyl group at different position | Lower activity |
The presence of both the ethynyl and methyl groups in this compound enhances its reactivity and biological activity compared to similar compounds .
Q & A
Basic: What synthetic methodologies are documented for the preparation of 5-Ethynyl-3-methylpyridine-2-carboxylic acid, and what critical parameters influence yield and purity?
Answer: The synthesis of pyridine-carboxylic acid derivatives typically involves carboxylation or functional group introduction via cross-coupling reactions. For ethynyl-substituted analogs, palladium-catalyzed Sonogashira coupling is a common method to introduce the ethynyl group. Critical parameters include reaction temperature, catalyst loading, and solvent choice (e.g., DMF or THF). Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity, as seen in halogenated analogs like 5-Bromo-3-methylpyridine-2-carboxylic acid .
Advanced: How can reaction conditions be optimized to enhance regioselectivity during ethynyl group introduction in pyridine-carboxylic acid derivatives?
Answer: Regioselectivity challenges arise due to competing reaction pathways. Optimization strategies include:
- Catalyst screening: Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ for improved selectivity.
- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions.
- Temperature control: Lower temperatures (0–25°C) minimize undesired homocoupling.
Characterization of intermediates via HPLC-MS and in situ NMR can validate reaction pathways .
Basic: Which spectroscopic techniques are recommended for confirming the structure of this compound?
Answer: Key techniques include:
- NMR spectroscopy: ¹H NMR for ethynyl proton detection (~2.5–3.5 ppm) and ¹³C NMR for carboxylate carbon identification (~165–175 ppm).
- X-ray crystallography: Resolves spatial arrangement, as demonstrated for related pyrrolidine-carboxylic acids .
- FT-IR: Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ethynyl C≡C stretch (~2100–2260 cm⁻¹) .
Advanced: What experimental approaches resolve contradictions in reported bioactivity data for pyridine-carboxylic acid analogs?
Answer: Discrepancies may arise from assay variability or impurity effects. Solutions include:
- Dose-response studies: Establish EC₅₀/IC₅₀ values across multiple concentrations.
- Target-specific assays: Use enzyme inhibition assays (e.g., kinase profiling) to isolate mechanistic effects.
- Batch reproducibility: Validate purity via HPLC and elemental analysis .
Basic: What safety protocols are mandated when handling this compound?
Answer: Critical protocols include:
- Ventilation: Use fume hoods to avoid inhalation of dust/volatiles.
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Spill management: Absorb with inert materials (e.g., sand) and dispose via approved chemical waste channels .
Advanced: How does computational modeling enhance understanding of ethynyl group interactions in enzyme inhibition?
Answer: Density Functional Theory (DFT) calculates electronic effects of the ethynyl group on binding affinity, while molecular docking predicts binding poses. For example, ethynyl’s electron-withdrawing nature may enhance hydrogen bonding with active-site residues. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
Basic: What storage conditions prevent degradation of pyridine-carboxylic acid derivatives?
Answer: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Monitor stability via periodic HPLC to detect hydrolysis or oxidation. Long-term studies on analogs show <5% degradation over 12 months under these conditions .
Advanced: What mechanistic studies elucidate reaction pathways in ethynyl-substituted pyridine synthesis?
Answer: Key studies include:
- Kinetic isotope effects (KIE): Identify rate-determining steps (e.g., C-H activation).
- Intermediate trapping: Use quenching agents to isolate transient species.
- DFT simulations: Map energy profiles for cross-coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
